molecular formula C13H16OSSi B11864510 S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate CAS No. 170159-17-8

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate

Cat. No.: B11864510
CAS No.: 170159-17-8
M. Wt: 248.42 g/mol
InChI Key: DUIFYWOVCREUNY-UHFFFAOYSA-N
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Description

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a phenyl ring and an ethanethioate group. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then treated with ethanethiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl moiety allows for conjugation with other compounds, enabling the formation of complex structures. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Properties

IUPAC Name

S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFYWOVCREUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578274
Record name S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170159-17-8
Record name S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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